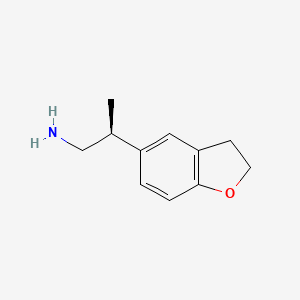
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, commonly known as DBF, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DBF is a chiral compound, meaning it has two enantiomers, (S)-DBF and (R)-DBF. In
作用机制
The mechanism of action of DBF is not fully understood, but it is believed to act on multiple targets in the brain. DBF has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DBF also modulates the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
DBF has been shown to have various biochemical and physiological effects in animal and cell culture studies. DBF has been shown to reduce oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases. DBF also increases the levels of BDNF, which promotes the growth and survival of neurons. Additionally, DBF has been shown to modulate the activity of various neurotransmitters, which can affect mood and cognitive function.
实验室实验的优点和局限性
DBF has several advantages for scientific research. It is a chiral compound, which allows for the study of the effects of individual enantiomers. DBF has also been synthesized with high enantiomeric purity, which ensures the reproducibility of results. However, DBF has limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of DBF is not fully understood, which can make it challenging to interpret results.
未来方向
There are several future directions for research on DBF. One area of research is the development of DBF analogs with improved pharmacological properties. Another area of research is the study of the effects of DBF on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for DBF could improve its efficacy and reduce potential side effects. Finally, further studies are needed to elucidate the mechanism of action of DBF and its effects on various neurotransmitters and signaling pathways in the brain.
Conclusion
In conclusion, (S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, or DBF, is a chiral compound that has shown promising results in various scientific studies. DBF has potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DBF has a complex mechanism of action, which involves the modulation of various neurotransmitters and the promotion of neuronal growth and survival. Future research on DBF could lead to the development of novel therapies for neurological disorders and a better understanding of its mechanism of action.
合成方法
The synthesis of (S)-DBF involves the condensation of 2,3-dihydrobenzofuran and (S)-1-phenylethylamine. This reaction is catalyzed by a chiral catalyst, such as (S)-proline, to obtain (S)-DBF with high enantiomeric purity. The synthesis of (S)-DBF has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
科学研究应用
DBF has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DBF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DBF has been studied for its potential as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STONEOMHLDVACA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

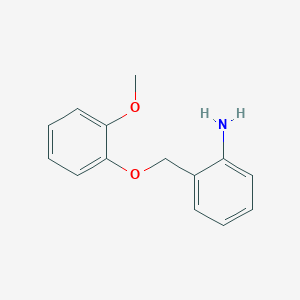
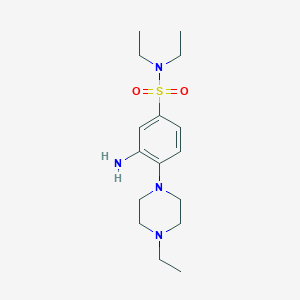

![(E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2579945.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)

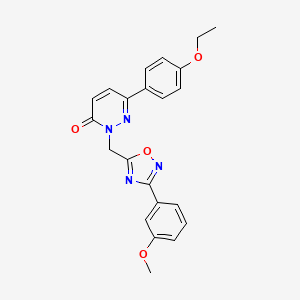

![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)
![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)
![Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether](/img/structure/B2579958.png)
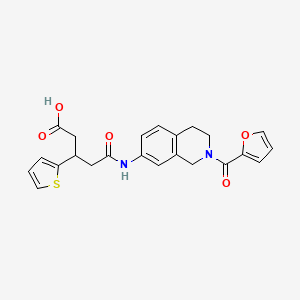
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)